molecular formula C13H12ClNO B1353010 4-(4-Chlorophenoxy)benzylamine CAS No. 774525-83-6

4-(4-Chlorophenoxy)benzylamine

Cat. No. B1353010
M. Wt: 233.69 g/mol
InChI Key: DUIRKDAXQIVVNZ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenoxy)benzylamine” is a compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.69 g/mol . The compound is also known by several synonyms, including [4-(4-chlorophenoxy)phenyl]methanamine .


Synthesis Analysis

While specific synthesis methods for “4-(4-Chlorophenoxy)benzylamine” were not found, a related compound, rafoxanide, was synthesized in three steps from readily available 4-chlorophenol . This suggests that similar methods could potentially be used for the synthesis of “4-(4-Chlorophenoxy)benzylamine”.


Molecular Structure Analysis

The compound has a complex structure with several key features. The InChI string for the compound is InChI=1S/C13H12ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 . The compound’s structure includes a benzylamine moiety and a chlorophenoxy group .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.9, indicating its partition coefficient . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 233.0607417 g/mol . The topological polar surface area of the compound is 35.2 Ų .

Scientific Research Applications

1. Polymer and Material Science

  • Application : 4-(4-Chlorophenoxy)benzylamine is involved in the synthesis of new monomers and copolymers. These materials are designed for investigating the action mechanism of benzylamine oxidase, highlighting their potential in advanced material science and polymer chemistry (Bertini et al., 1999).

2. Environmental Chemistry

  • Application : This compound plays a role in the study of 4-chlorophenol degradation using organic oxidants. This research is crucial in environmental chemistry, particularly in the degradation and mineralization of pollutants (Sharma et al., 2012).

3. Pharmaceutical Research

  • Application : In pharmaceutical research, derivatives of 4-(4-Chlorophenoxy)benzylamine, such as 4-(aminoalkoxy)benzylamines, have been studied for their activity at the human histamine H3 receptor, indicating potential therapeutic applications (Apodaca et al., 2003).

4. Chemical Synthesis

  • Application : The compound is used in the study of intramolecular hydroamination of unactivated olefins, contributing to the field of synthetic organic chemistry (Bender & Widenhoefer, 2005).

5. Oxidation Processes

  • Application : It's involved in studies related to the oxidative degradation of aqueous organic pollutants. This highlights its role in environmental science, especially in the context of waste treatment and pollution control (Bokare & Choi, 2010).

6. Analytical Chemistry

  • Application : Analytical methods for the detection and quantification of chlorophenoxy herbicides, where 4-(4-Chlorophenoxy)benzylamine may serve as a model compound or a related structure, demonstrate its importance in the development of analytical techniques (Flanagan & Ruprah, 1989).

Future Directions

While specific future directions for “4-(4-Chlorophenoxy)benzylamine” were not found, there is ongoing research into related compounds. For example, Nav1.7 inhibitors are of great interest for the development of new pain medications . This suggests that “4-(4-Chlorophenoxy)benzylamine” and similar compounds could have potential applications in this area.

properties

IUPAC Name

[4-(4-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIRKDAXQIVVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404512
Record name 4-(4-chlorophenoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)benzylamine

CAS RN

774525-83-6
Record name 4-(4-chlorophenoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Obata, K Fujii, H Yoshiya, K Tsutsumiuchi… - Pesticide …, 1992 - Wiley Online Library
A new class of insecticides and acaricides containing N‐(α‐substituted phenoxybenzyl)‐4‐pyrimidinamines as core structure were synthesized and their insecticidal and acaricidal …
Number of citations: 15 onlinelibrary.wiley.com

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